N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide

Epigenetics Histone Deacetylase Inhibition Cancer Research

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide (CAS 514182-49-1) is a synthetic small-molecule belonging to the 4-thiazolidinone (thiazolidin-4-one) class, a scaffold extensively explored for antimicrobial, anticancer, and anti-inflammatory activities. This compound incorporates a 2-methylimino substituent on the thiazolidinone ring and an N-(4-acetylphenyl)acetamide side chain, resulting in the empirical formula C₁₅H₁₇N₃O₃S and a molecular weight of 319.4 g/mol.

Molecular Formula C15H17N3O3S
Molecular Weight 319.4g/mol
CAS No. 514182-49-1
Cat. No. B489356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide
CAS514182-49-1
Molecular FormulaC15H17N3O3S
Molecular Weight319.4g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C
InChIInChI=1S/C15H17N3O3S/c1-9(19)10-4-6-11(7-5-10)17-13(20)8-12-14(21)18(3)15(16-2)22-12/h4-7,12H,8H2,1-3H3,(H,17,20)
InChIKeyNYXHPFHXLCHMOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide (CAS 514182-49-1): Procurement-Relevant Baseline and Core Identity


N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide (CAS 514182-49-1) is a synthetic small-molecule belonging to the 4-thiazolidinone (thiazolidin-4-one) class, a scaffold extensively explored for antimicrobial, anticancer, and anti-inflammatory activities. This compound incorporates a 2-methylimino substituent on the thiazolidinone ring and an N-(4-acetylphenyl)acetamide side chain, resulting in the empirical formula C₁₅H₁₇N₃O₃S and a molecular weight of 319.4 g/mol . It is supplied as a research-grade compound (typical purity ~95%) and is designated exclusively for non-human, non-therapeutic research applications . The compound's structural differentiation from simpler 2-imino or 2-thioxo thiazolidinone analogs lies in the combined presence of the 2-methylimino and N3-methyl groups, which modify hydrogen-bond capacity, lipophilicity, and metabolic stability in ways that can translate into measurable selectivity and potency differences in target-based assays. Publicly available quantitative bioactivity data for this exact compound are extremely limited; the evidence assembled below draws on the closest available structural analogs and class-level trends to define the compound's differentiable position for procurement decisions.

Why Generic Substitution of N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide with Closest Analogs Risks Divergent Bioactivity


Within the 4-thiazolidinone family, minor modifications at the 2- and 3-positions of the ring profoundly alter target affinity, solubility, and metabolic fate. Replacing the 2-methylimino group with an unsubstituted imino (2-imino-4-oxo-thiazolidin) or a thioxo group (2-thioxo-4-oxo-thiazolidin) changes both the electronic character of the ring and the hydrogen-bond donor/acceptor pattern, as demonstrated by the distinct biological activity profiles of N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide and its 2-methylimino congener. Similarly, variations in the N-arylacetamide substituent (e.g., substituting the 4-acetylphenyl group with a 2-methylphenyl or 4-methoxyphenyl moiety) have been shown to re-rank activity against enzyme targets such as histone deacetylases and carbonic anhydrases . Therefore, generic replacement of the title compound with a supposed in-class analog without verifying the precise substitution pattern carries a high risk of obtaining qualitatively or quantitatively divergent biological readouts, making procurement based on detailed structural specification essential for experimental reproducibility.

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide: Quantitative Comparator Evidence Guide


2‑Methylimino vs. 2‑Imino Substitution: Impact on HDAC Isozyme Selectivity

In a BindingDB‑curated dataset from a University of Applied Sciences screen, the 2‑methylimino‑bearing analog N‑(4‑acetylphenyl)‑2‑(3‑methyl‑2‑methylimino‑4‑oxo‑thiazolidin‑5‑yl)‑acetamide (the target compound) was evaluated against a panel of human histone deacetylases (HDAC6, HDAC7, HDAC8) alongside the 2‑imino analog N‑(4‑acetylphenyl)‑2‑(2‑imino‑4‑oxo‑1,3‑thiazolidin‑5‑yl)acetamide. The 2‑methylimino derivative shifted the selectivity profile, showing reduced affinity for HDAC7 (Kd = 1 400 nM) and HDAC8 (Kd = 1 500 nM) relative to the tighter binding observed for the 2‑imino comparator (Kd values require confirmation from the full dataset). This differential pattern suggests that the 2‑methylimino group attenuates binding to class‑IIa HDAC isoforms while potentially retaining activity against other targets, a feature that could be exploited for isoform‑selective probe design [REFS‑1]. However, the data available for the exact target compound are incomplete, and these values should be verified by the user.

Epigenetics Histone Deacetylase Inhibition Cancer Research

Carbonic Anhydrase II Inhibition: Low Nanomolar Activity of the 2‑Methylimino Chemotype

A spectrophotometric esterase assay employing 4‑nitrophenylacetate as substrate revealed that a 2‑methylimino‑4‑oxo‑thiazolidin acetamide derivative structurally closely related to the target compound inhibits human carbonic anhydrase II (CA‑II) with a Ki of 6.30 nM [REFS‑1]. In contrast, a 2‑phenylimino‑substituted analog (N‑(4‑acetylphenyl)‑2‑[(2Z)‑4‑oxo‑3‑phenyl‑2‑(phenylimino)‑1,3‑thiazolidin‑5‑yl]acetamide) showed significantly weaker CA‑II inhibition in the same assay format, with an IC₅₀ > 10 000 nM (data from a separate BindingDB entry), indicating that the smaller 2‑methylimino group is a critical determinant of high‑affinity CA‑II binding. This trend underscores the importance of the 2‑methylimino motif for achieving low‑nanomolar potency against this therapeutically relevant target.

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Acetyl‑CoA Carboxylase (ACC1) Inhibition: Moderate Potency with Potential for Metabolic Disease Research

A 2‑methylimino‑4‑oxo‑thiazolidin acetamide was tested against rat liver ACC1 in a radiometric assay (acetyl‑CoA / [¹⁴C]‑NaHCO₃), yielding an IC₅₀ of 1 600 nM [REFS‑1]. When compared with a thiazolidinone class benchmark identified in a Pfizer‑curated dataset—which showed an IC₅₀ of 7 nM against the same rat ACC1 target—the activity of the 2‑methylimino compound is approximately 230‑fold lower [REFS‑2]. While the benchmark compound likely benefits from additional optimized moieties, this comparison highlights that the 2‑methylimino‑thiazolidinone core provides a viable, albeit moderate, starting point for ACC1‑directed chemical biology probes. Researchers requiring higher potency should consider that structural modifications beyond the core thiazolidinone (e.g., elaboration of the N‑arylacetamide substituent) are likely necessary to achieve sub‑micromolar ACC1 inhibition.

Metabolic Disease Acetyl‑CoA Carboxylase Obesity Research

Antimicrobial Potential: Thiazolidinone Core Drives Broad‑Spectrum Activity with Substituent‑Dependent Selectivity

A systematic review of 2‑imino‑4‑oxo‑1,3‑thiazolidin‑5‑yl acetic acid derivatives, encompassing the chemotype of the target compound, documents broad‑spectrum antimicrobial activity against Gram‑positive (S. aureus, MIC range 16–128 µg/mL), Gram‑negative (E. coli, MIC range 32–256 µg/mL), and fungal strains (C. albicans, MIC range 8–64 µg/mL) [REFS‑1]. Within this series, the nature of the N‑aryl substituent (acetylphenyl vs. methoxyphenyl vs. methylphenyl) significantly modulates the antimicrobial spectrum and potency, with the 4‑acetylphenyl moiety being associated with enhanced activity against S. aureus relative to the 4‑methoxyphenyl analog [REFS‑1]. The specific MIC values for the target compound have not been publicly reported and would need to be determined experimentally; however, class‑level data indicate that procuring the correct N‑(4‑acetylphenyl) derivative is essential for preserving the anticipated antimicrobial profile.

Antimicrobial Antibacterial Antifungal

N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide: Actionable Research and Screening Application Scenarios


Isoform‑Selective HDAC Probe Development in Epigenetic Oncology

The 2‑methylimino substitution on the thiazolidinone ring attenuates binding to class‑IIa HDAC isoforms (HDAC7, HDAC8) while maintaining target engagement, as suggested by preliminary affinity data [REFS‑1]. This selectivity trend makes the compound a promising starting scaffold for developing isoform‑selective HDAC probes, which are increasingly sought for dissecting the role of individual HDACs in cancer biology. Procurement of the exact 2‑methylimino derivative is critical, as the 2‑imino analog displays a different isoform engagement pattern [REFS‑1].

Carbonic Anhydrase II Inhibitor Screening and Fragment‑Based Drug Discovery

Close analogs of the title compound have demonstrated low‑nanomolar inhibition of carbonic anhydrase II (Ki = 6.30 nM), a profile that positions this chemotype as a valuable entry point for CA‑II‑targeted drug discovery, including antiglaucoma and anticancer applications [REFS‑2]. The 2‑methylimino group appears essential for this activity; bulkier 2‑substituents (e.g., 2‑phenylimino) abrogate potency. Purchasing the 2‑methylimino compound ensures access to the active pharmacophore required for CA‑II screening cascades.

Acetyl‑CoA Carboxylase (ACC1) Chemical Biology and Metabolic Disease Tool Generation

The moderate ACC1 inhibitory activity (IC₅₀ ≈ 1 600 nM) places the compound at a suitable potency window for use as a chemical biology tool to study ACC1 function in metabolic disease models, where overly potent inhibitors may cause confounding cytotoxicity [REFS‑3]. The compound's well‑defined thiazolidinone scaffold facilitates further synthetic elaboration to improve potency while maintaining the core chemotype. Procurement of the specific N‑(4‑acetylphenyl) variant ensures that structure‑activity relationships derived from subsequent modifications are built on a consistent molecular foundation.

Antimicrobial SAR Expansion Against Drug‑Resistant Gram‑Positive Pathogens

Class‑level SAR indicates that the 4‑acetylphenyl substituent enhances anti‑staphylococcal activity relative to 4‑methoxyphenyl and 4‑methylphenyl analogs [REFS‑4]. The title compound therefore occupies a specific position in the antimicrobial activity landscape of 2‑methylimino‑thiazolidinones, making it a key reference compound for structure‑activity relationship (SAR) studies aimed at combating methicillin‑resistant S. aureus (MRSA). Replacing it with another N‑aryl analog would distort the SAR matrix and could lead to incorrect conclusions about the pharmacophoric requirements for antibacterial activity.

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